2,5-dichloro-N-cyclopentylbenzamide
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Overview
Description
2,5-Dichloro-N-cyclopentylbenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a cyclopentyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-cyclopentylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amide group can be reduced to an amine or oxidized to a nitro group under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups.
Oxidation and Reduction Reactions: Products include nitrobenzamides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry: 2,5-Dichloro-N-cyclopentylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of benzamide derivatives on cellular processes. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: this compound and its derivatives are investigated for their potential as therapeutic agents. They are studied for their activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets in cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2,4-Dichloro-N-cyclopentylbenzamide
- 3,5-Dichloro-N-cyclopentylbenzamide
- 2,6-Dichloro-N-cyclopentylbenzamide
Comparison: 2,5-Dichloro-N-cyclopentylbenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to other similar compounds, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C12H13Cl2NO |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2,5-dichloro-N-cyclopentylbenzamide |
InChI |
InChI=1S/C12H13Cl2NO/c13-8-5-6-11(14)10(7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |
InChI Key |
YVBRBJHPELAGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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